3-Benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Overview
Description
3-Benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that features an oxazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzyl and isopropyl groups in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with isopropyl isocyanate, followed by cyclization with a suitable carboxylic acid derivative. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl or isopropyl derivatives.
Scientific Research Applications
3-Benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 3-Benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and isopropyl groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of bacterial protein synthesis and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid
- 5-Benzyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
- 3-Isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Uniqueness
3-Benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
3-benzyl-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(2)12-11(13(16)17)15(14(18)19-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNKOCGTFYRCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(N(C(=O)O1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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